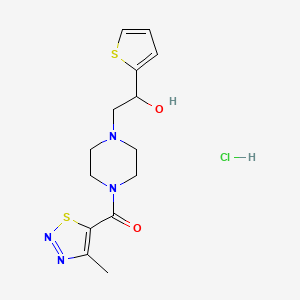

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride

Description

BenchChem offers high-quality (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S2.ClH/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12;/h2-3,8,11,19H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHLOAPYCRCRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a heterocyclic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a piperazine ring and a thiadiazole moiety, which are known to contribute to various biological activities. The presence of hydroxyl and thiophene groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O2S2 |

| Molecular Weight | 342.44 g/mol |

| IUPAC Name | (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The hydroxyethyl and thiophene groups facilitate hydrogen bonding and π–π interactions, enhancing binding affinity to various receptors. The piperazine ring plays a crucial role in modulating the activity of enzymes involved in cell signaling pathways.

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown efficacy against various bacterial strains and fungi:

| Activity Type | Target Organisms | MIC (μg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32–42 |

| Antifungal | Candida albicans | 24–26 |

Anticancer Potential

The 1,3,4-thiadiazole scaffold has been associated with anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat (leukemia) | < 1.98 |

| Compound B | HT-29 (colon cancer) | < 1.61 |

Case Studies

- Antitumor Activity : A study evaluated the effects of thiadiazole derivatives on various cancer cell lines. The compound exhibited significant cytotoxicity against Jurkat cells, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar piperazine derivatives in models of neurodegenerative diseases, indicating a promising avenue for therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates (e.g., thiophen-2-yl ethanol derivatives) with piperazine and 4-methyl-1,2,3-thiadiazole carbonyl precursors in ethanol or DMF under controlled pH conditions (6–7) is a common approach. Purification typically involves recrystallization using solvent mixtures like DMF-EtOH (1:1) to enhance yield and purity .

- Key Steps :

| Step | Method | Conditions | Purpose |

|---|---|---|---|

| 1 | Reflux | Ethanol, 2 h | Intermediate activation |

| 2 | Recrystallization | DMF-EtOH (1:1) | Remove unreacted reagents |

| 3 | Chromatography | TLC/HPLC (C18 column) | Final purity verification |

Q. How is structural confirmation performed for this compound?

- Answer : Combine spectral analysis (NMR for proton/carbon environments, HRMS for molecular weight) with X-ray crystallography to resolve stereochemistry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are used to confirm 3D conformation .

Q. What are the primary biological activities associated with this compound?

- Answer : Pyrazolone and thiadiazole moieties in its structure suggest antimicrobial and antitumor potential . Initial screening via agar diffusion assays (e.g., against S. aureus or E. coli) and MTT assays on cancer cell lines (e.g., HeLa) are recommended. Activity correlates with electron-withdrawing substituents on the thiophene ring .

Advanced Research Questions

Q. How to design a robust in vivo study to evaluate pharmacokinetics?

- Answer : Use a split-plot design with randomized blocks:

- Main plots : Dose levels (e.g., 10 mg/kg, 50 mg/kg).

- Subplots : Administration routes (oral, intravenous).

- Replicates : 4–6 animals per group to account for inter-individual variability.

Monitor plasma concentration-time profiles using LC-MS/MS and assess metabolite formation via liver microsomal assays .

Q. How to resolve contradictions in reported bioactivity data?

- Answer : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and structural analysis . For instance, discrepancies in IC50 values may arise from differing solvent systems (DMSO vs. saline). Adjust assay conditions to match physiological pH (7.4) and validate via molecular docking to confirm binding affinity to target proteins (e.g., COX-2 or EGFR kinases) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Answer :

- Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading).

- Employ flow chemistry for precise control of exothermic reactions involving thiadiazole intermediates.

- Monitor reaction progress in real-time via FTIR or Raman spectroscopy to identify side-product formation thresholds .

Q. How to assess environmental impact during disposal?

- Answer : Follow INCHEMBIOL guidelines :

- Conduct biodegradation tests (OECD 301F) to measure half-life in water/soil.

- Evaluate bioaccumulation potential using logP values (predicted ≥3.0 indicates high risk).

- Use Daphnia magna or Aliivibrio fischeri assays for ecotoxicity profiling .

Methodological Challenges & Solutions

Handling hygroscopicity during storage:

- Solution : Store in desiccated containers with silica gel at –20°C. For long-term stability, lyophilize the compound and characterize polymorphic forms via PXRD to avoid hydrate formation .

Improving solubility for in vitro assays:

- Solution : Use co-solvents (e.g., 10% PEG-400 in PBS) or prepare hydrochloride salts to enhance aqueous solubility. Confirm stability via UV-Vis spectroscopy over 24 hours .

Validating purity for regulatory submissions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.